Propen-2-ol

Combustion Chemistry Kinetic Modeling Biofuel Pyrolysis

Propen-2-ol (CAS 29456-04-0), also known as isopropenyl alcohol, is a C3 enol that exists as the tautomer of acetone. It is a liquid at room temperature with a boiling point of 54.3°C, a density of 0.824 g/cm³, and is miscible with water.

Molecular Formula C3H6O
Molecular Weight 58.08 g/mol
CAS No. 29456-04-0
Cat. No. B8755588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropen-2-ol
CAS29456-04-0
Molecular FormulaC3H6O
Molecular Weight58.08 g/mol
Structural Identifiers
SMILESCC(=C)O
InChIInChI=1S/C3H6O/c1-3(2)4/h4H,1H2,2H3
InChIKeyNARVIWMVBMUEOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propen-2-ol (CAS 29456-04-0): The Simplest Enol Tautomer of Acetone for Specialized Polymer and Kinetic Applications


Propen-2-ol (CAS 29456-04-0), also known as isopropenyl alcohol, is a C3 enol that exists as the tautomer of acetone [1]. It is a liquid at room temperature with a boiling point of 54.3°C, a density of 0.824 g/cm³, and is miscible with water . As a highly reactive enol, it serves as a critical intermediate in combustion chemistry, atmospheric processes, and interstellar medium studies [2]. Its primary industrial and research value lies in its function as a monomer for the synthesis of poly(isopropenyl alcohol) (PIPA) and its copolymers, which exhibit distinct physical properties compared to structurally related poly(vinyl alcohol) (PVA) systems [3].

Why Acetone, Vinyl Alcohol, or Other Simple Enols Cannot Replace Propen-2-ol in Critical Applications


Substituting propen-2-ol with its keto tautomer acetone, the smaller enol vinyl alcohol, or other C3 enols is not feasible in applications requiring its specific structural and kinetic properties. Acetone is thermodynamically favored, being 58.2 kJ/mol more stable than propen-2-ol at room temperature [1], and thus does not provide the reactive enol functionality needed for polymerization or as a kinetic intermediate. Vinyl alcohol exhibits different tautomerization kinetics; the unimolecular tautomerism of propen-2-ol to acetone proceeds with distinct rate constants that differ from the vinyl alcohol to acetaldehyde analogue, with the latter showing lower rate constant values [2]. Furthermore, in polymer synthesis, propen-2-ol introduces an α-methyl group into the polymer backbone, a structural modification that cannot be achieved using vinyl alcohol or other enols, leading to unique material properties such as reduced crystallinity and altered thermal responsiveness [3].

Quantitative Differentiation of Propen-2-ol Against Key Comparators


Propen-2-ol Exhibits Distinct Unimolecular Tautomerization Kinetics Compared to the Vinyl Alcohol Analogue

The unimolecular tautomerism of propen-2-ol to acetone is a critical reaction in combustion kinetic models for butanol biofuels. A theoretical kinetic study found that the rate constants for this reaction differ significantly from those of the analogous vinyl alcohol to acetaldehyde tautomerism, with the latter exhibiting lower rate constant values [1]. The study utilized CCSD(T,FULL)/aug-cc-pVTZ//CCSD(T)/6-31+G(d,p) calculations and variational transition state theory over a temperature range of 200-3000 K and pressures from 0.1-108 kPa [1].

Combustion Chemistry Kinetic Modeling Biofuel Pyrolysis

Thermodynamic Instability of Propen-2-ol Relative to Acetone Quantified at 58.2 kJ/mol

At room temperature, acetone is significantly more stable than its enol tautomer propen-2-ol. A theoretical study using coupled-cluster calculations (CCSD) determined that propen-2-ol is 24.070 kcal/mol (100.7 kJ/mol) higher in energy than acetone in the full system, while another study cites a value of 58.2 kJ/mol at room temperature [1][2]. This substantial energy difference explains why propen-2-ol exists as a transient species under normal conditions and must be generated in situ for most applications.

Physical Chemistry Tautomerization Computational Chemistry

Incorporation of Isopropenyl Alcohol into PVA Copolymers Eliminates Crystallinity and Introduces Dual LCST/UCST Thermal Transitions

Radical copolymerization of vinyl- and isopropenyl-type boron monomers followed by side-chain oxidation enables the synthesis of α-methylated poly(vinyl alcohol) (PVA) copolymers containing isopropenyl alcohol (IPA) units [1]. The composition ratio of the resulting VA-IPA copolymers was tunable in a wide range (VA/IPA = 84/16–7/93 mol%) by adjusting the monomer feed ratio [1]. Remarkably, all copolymers were amorphous in the bulk state regardless of their composition ratios, despite the semi-crystalline nature of both VA and IPA homopolymers [1]. In solution, copolymers with specific compositions exhibited solvent-dependent thermal-responsive behavior: lower critical solution temperature (LCST)-type transitions in water and upper critical solution temperature (UCST)-type transitions in acetone [1].

Polymer Chemistry Thermoresponsive Polymers Materials Science

Poly(isopropenyl alcohol) Exhibits Water Insolubility Yet High Surface Hydrophilicity, Contrasting with Poly(vinyl alcohol)

Poly(isopropenyl alcohol) (PIPOH), derived from high-pressure polymerization of isopropenyl acetate followed by saponification, was found to be insoluble in water [1]. Despite this insolubility, the surface free energy of PIPOH (55 mJ/m²) was comparable to that of water-soluble poly(vinyl alcohol) (PVA) [1]. This peculiar combination of aqueous insolubility and high hydrophilicity imparts unique biocompatibility properties: the PIPOH surface showed high repellencies to albumin adsorption, whole thrombogenesis, and cell adhesion [1].

Biomaterials Surface Science Biocompatibility

Recommended Use Cases for Propen-2-ol Based on Quantitative Evidence


Kinetic Modeling of Biofuel Combustion: Propen-2-ol Tautomerism as a Key Elementary Step

Propen-2-ol is an essential intermediate in the pyrolysis and oxidation of butanol biofuels. The distinct unimolecular tautomerization kinetics of propen-2-ol to acetone, which differ from the vinyl alcohol analogue [1], must be explicitly incorporated into kinetic models for accurate prediction of combustion behavior. Using rate parameters derived from propen-2-ol-specific studies, rather than analogies, significantly alters predicted acetone yields and propen-2-ol consumption rates [1].

Synthesis of α-Methylated Poly(vinyl alcohol) Copolymers with Tunable Amorphous Structure and Thermal Responsiveness

The copolymerization of isopropenyl alcohol (as its boron-protected monomer) with vinyl monomers enables the synthesis of α-methylated PVAs with unprecedented property combinations [2]. The resulting VA-IPA copolymers are fully amorphous and exhibit composition-dependent LCST in water and UCST in acetone [2]. These materials are prime candidates for smart hydrogels, drug delivery systems, and separation membranes requiring specific thermal transitions.

Biocompatible Coatings for Medical Devices Requiring Aqueous Insolubility and High Hydrophilicity

Poly(isopropenyl alcohol) (PIPOH) is uniquely suited for biomedical coatings where water contact is required but protein fouling and thrombosis must be minimized [3]. PIPOH's insolubility in water combined with a surface free energy comparable to PVA (55 mJ/m²) [3] provides a hydrophilic, non-fouling surface that remains stable in aqueous environments. Its demonstrated repellency to albumin adsorption, whole thrombogenesis, and cell adhesion [3] supports its use in vascular grafts, catheters, and implantable sensors.

Astrochemical and Atmospheric Chemistry Studies: Propen-2-ol as a Tracer of Non-Equilibrium Processes

The high energy of propen-2-ol relative to acetone (58.2-100.7 kJ/mol) [4] and its distinct tautomerization kinetics make it a valuable probe for non-equilibrium chemical environments. In the interstellar medium, detection of propen-2-ol provides constraints on the chemical and physical conditions of cold molecular clouds [5]. In atmospheric chemistry, its formation and fate inform models of volatile organic compound oxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.